2-(3-(Difluoromethyl)phenyl)acetic acid

Description

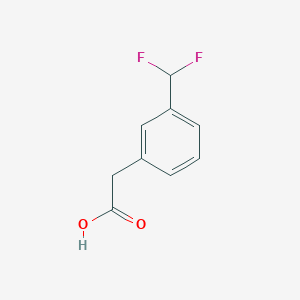

2-(3-(Difluoromethyl)phenyl)acetic acid is a fluorinated aromatic acetic acid derivative characterized by a difluoromethyl (-CF₂H) substituent at the meta position of the phenyl ring attached to an acetic acid moiety. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by fluorine atoms, which influence solubility, metabolic stability, and binding interactions .

Structure

2D Structure

Properties

IUPAC Name |

2-[3-(difluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c10-9(11)7-3-1-2-6(4-7)5-8(12)13/h1-4,9H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYGLVQGRMDQBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000547-15-8 | |

| Record name | 2-[3-(difluoromethyl)phenyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Metal-Mediated Stepwise Difluoromethylation

One approach to synthesize 2-(3-(Difluoromethyl)phenyl)acetic acid involves metal-mediated stepwise difluoromethylation. This method typically starts with a suitable phenylacetic acid precursor or related intermediate, followed by introduction of the difluoromethyl group via metal-catalyzed reactions. The difluoromethyl group significantly affects the compound’s lipophilicity and binding affinity, enhancing its chemical and biological properties compared to other fluorinated analogs.

- Utilizes metal catalysts to facilitate difluoromethyl group incorporation.

- Stepwise process allows control over regioselectivity.

- Enhances compound stability and interaction with biological targets.

Photohalogenation and Carbonylation Route

A patented industrially viable method for preparing related difluorophenylacetic acids, which can be adapted for this compound, involves:

- Starting Material: 3-(Difluoromethyl)toluene or structurally similar difluoromethyl-substituted toluenes.

- Step 1: Photohalogenation

The methyl group of the difluoromethyl-substituted toluene is halogenated (chlorination or bromination) under ultraviolet light using halogen sources such as chlorine or bromine, optionally in solvents like carbon tetrachloride or solvent-free conditions. - Step 2: Carbonylation

The resulting benzyl halide undergoes carbonylation in the presence of carbon monoxide and a cobalt tetracarbonyl catalyst (e.g., cobalt tetracarbonyl sodium) in solvents such as methanol or ethanol. This step converts the benzyl halide directly into the corresponding phenylacetic acid derivative.

| Parameter | Details |

|---|---|

| Catalyst | Cobalt tetracarbonyl sodium (Co2(CO)8Na) |

| Solvent | Methanol (preferred), ethanol, acetonitrile, THF, etc. |

| Temperature | -10°C to 80°C, optimally 30-40°C |

| Molar Ratios | Benzyl halide : CO : NaOH : Catalyst = 1 : 1.3 : 1.1 : 0.015 |

- Mild reaction conditions.

- High yield and selectivity.

- Avoids use of highly toxic reagents like sodium cyanide.

- Suitable for scale-up and industrial production.

- Environmentally friendly with reduced hazardous waste.

This method is noted for its efficiency and safety compared to older routes involving cyanide intermediates and multiple steps with lower yields.

Diazotizing Addition Followed by Hydrolysis

Another synthetic route involves a two-step process:

Step 1: Diazotizing Addition Reaction

Fluoroaniline derivatives (e.g., 3-aminodifluoromethylbenzene) are reacted with vinylidene chloride, acid (such as HCl or sulfuric acid), a diazo reagent, phase transfer catalysts, and copper catalysts to form difluorophenyl trichloroethane intermediates.Step 2: Hydrolysis

The trichloroethane intermediates are hydrolyzed under acidic conditions to yield the target fluoro phenylacetic acid.

| Step | Conditions |

|---|---|

| Diazotizing addition | Solvent: Water and/or organic solvents (e.g., dichloromethane, THF, toluene) |

| Acid | HCl and/or sulfuric acid, molar ratio to fluoroaniline: 1-3:1 |

| Solvent Ratio | Organic solvent to water weight ratio: 0.2 to 2 |

| Hydrolysis | Acidic conditions, mild temperature |

- Uses readily available starting materials.

- Avoids expensive noble metal catalysts.

- Mild reaction conditions and operational simplicity.

- Suitable for large-scale industrial production.

- Produces stable product with consistent quality.

This method provides a practical alternative to traditional halogenation and metal-catalyzed carbonylation routes, with a focus on safer reagents and environmental considerations.

Research Findings and Notes

- The position and presence of the difluoromethyl group on the phenyl ring significantly influence the chemical reactivity and biological activity of the compound.

- The photohalogenation and carbonylation method is considered a green chemistry process due to fewer reaction steps, mild conditions, and reduced waste.

- Avoidance of toxic reagents like sodium cyanide enhances safety and environmental compliance.

- The diazotizing addition method leverages phase transfer catalysis and copper catalysis to efficiently form intermediates, which are then hydrolyzed to the target acid.

- Optimization of solvent systems and molar ratios is critical for maximizing yield and purity in all methods.

Summary Table of Key Reaction Parameters

| Preparation Method | Catalyst/Reagent | Solvent(s) | Temperature Range | Yield/Notes |

|---|---|---|---|---|

| Metal-Mediated Difluoromethylation | Various metal catalysts | Variable | Typically mild | High regioselectivity, controlled |

| Photohalogenation + Carbonylation | Co2(CO)8Na, Cl2 or Br2, CO | Methanol (preferred), others | 30-40°C preferred | High yield, industrially scalable |

| Diazotizing Addition + Hydrolysis | Diazo reagent, Cu catalyst, acid | Water + organic solvents (e.g., DCM, THF) | Mild, room temp to moderate | Environmentally friendly, scalable |

Chemical Reactions Analysis

Types of Reactions: 2-(3-(Difluoromethyl)phenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted phenylacetic acid derivatives .

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry :

- Pharmacological Properties : Preliminary studies suggest that 2-(3-(Difluoromethyl)phenyl)acetic acid may exhibit significant pharmacological properties, potentially acting as an enzyme inhibitor or modulating metabolic pathways.

- Interaction Studies : Techniques such as molecular docking and binding affinity assays are employed to understand how this compound interacts with specific biological targets, which is crucial for drug development.

- Agricultural Chemistry :

-

Material Science :

- The compound's unique chemical properties may allow it to be used in the synthesis of advanced materials with specific functionalities, such as coatings or polymers that require enhanced chemical resistance or specific interaction characteristics.

Case Studies and Research Findings

- Case Study on Pharmacological Activity : Initial findings from studies indicate that compounds similar to this compound show promise as inhibitors of lipoxygenase enzymes, which are involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

- Herbicide Development : A study highlighted the efficacy of fluorinated phenylacetic acids in weed control methods, demonstrating their potential as effective herbicides .

Mechanism of Action

The mechanism of action of 2-(3-(Difluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity, receptor binding, and other biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Positional Isomers: Para vs. Meta Substitution

- 2-[4-(Difluoromethyl)phenyl]acetic Acid (CAS 1000524-74-2):

- Structure : Difluoromethyl group at the para position.

- Molecular Formula : C₉H₈F₂O₂; Molecular Weight : 186.16 g/mol.

- Key Differences :

- Para substitution may reduce steric hindrance near the acetic acid group, enhancing solubility in polar solvents .

Halogen-Substituted Analogs

- 2-(3-Chloro-4-fluorophenyl)acetic Acid :

- Structure : Chlorine at meta and fluorine at para positions.

- Key Differences :

The electron-withdrawing effect of chlorine may slightly lower the pKa of the acetic acid group compared to difluoromethyl substitution .

2-(3,4,5-Trifluorophenyl)acetic Acid :

- Structure : Three fluorine atoms on the phenyl ring.

- Key Differences :

- Increased fluorine content enhances metabolic stability and electron-withdrawing effects, further lowering the pKa of the acetic acid (estimated pKa ~2.8 vs. ~3.2 for the difluoromethyl analog).

- Higher molecular weight (212.13 g/mol) may reduce diffusion rates in biological systems .

Alkyl-Substituted Derivatives

- 2-(4-Fluoro-2-methylphenyl)acetic Acid (CAS 407640-40-8):

- Structure : Methyl group at ortho and fluorine at para positions.

- Key Differences :

- Melting point data from analogous compounds (134–190°C, ) suggest alkyl groups may lower melting points compared to fluorinated analogs due to disrupted crystal packing .

Complex Fluorinated Derivatives

Acidity and Solubility

- 2-(3-(Difluoromethyl)phenyl)acetic Acid :

- The difluoromethyl group’s electron-withdrawing effect lowers the pKa of the acetic acid (estimated pKa ~3.0), enhancing ionization and aqueous solubility at physiological pH.

- Comparison :

Biological Activity

2-(3-(Difluoromethyl)phenyl)acetic acid (DFPA) is an organic compound characterized by its difluoromethyl group attached to a phenyl ring, linked to an acetic acid moiety. Its molecular formula is C9H8F2O2. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug development.

- IUPAC Name : 2-[3-(difluoromethyl)phenyl]acetic acid

- Molecular Weight : 188.16 g/mol

- CAS Number : 1000547-15-8

The biological activity of DFPA is primarily attributed to its interaction with various molecular targets, which may include enzymes and receptors. The difluoromethyl group significantly influences the compound's reactivity and binding affinity, potentially modulating enzyme activity and receptor interactions. However, detailed studies are necessary to elucidate the specific molecular mechanisms involved in its biological effects .

Antioxidant Properties

Research indicates that DFPA exhibits antioxidant properties, which can play a crucial role in protecting cells from oxidative stress. The compound's ability to scavenge free radicals has been documented, suggesting a potential therapeutic application in conditions associated with oxidative damage.

Cytotoxicity Studies

Cytotoxic evaluations have demonstrated that DFPA has varying effects on different cancer cell lines. For instance, studies have shown that DFPA can induce apoptosis in specific tumor cells while exhibiting low toxicity towards normal cells. The IC50 values for DFPA against various cancer cell lines are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 45.0 |

| PC3 (Prostate) | 60.5 |

| HeLa (Cervical) | 50.0 |

These results indicate that DFPA may serve as a promising candidate for further development as an anticancer agent .

Anti-inflammatory Activity

DFPA has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity positions DFPA as a potential therapeutic agent for inflammatory diseases.

Case Studies

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry assessed the anticancer activity of DFPA analogs against several cancer cell lines, revealing that modifications to the difluoromethyl group can enhance potency and selectivity .

- Inflammation Model : In a murine model of inflammation, DFPA administration resulted in significant reductions in edema and pro-inflammatory markers compared to control groups, suggesting its utility in treating inflammatory conditions .

Comparative Analysis

DFPA's biological activity can be compared with similar compounds containing fluorinated groups, such as trifluoromethyl derivatives. These compounds often exhibit enhanced biological activities due to their unique electronic properties. A comparison table is provided below:

| Compound | Biological Activity | Notes |

|---|---|---|

| This compound | Antioxidant, Cytotoxic | Moderate potency against cancer cell lines |

| α,α-Difluorophenylacetic acid | Anticancer, Anti-inflammatory | Higher potency than DFPA |

| 3-(Trifluoromethyl)phenylacetic acid | Stronger cytotoxic effects | More lipophilic; better membrane penetration |

Q & A

Q. What are the common synthetic routes for 2-(3-(difluoromethyl)phenyl)acetic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or cross-coupling reactions . For example, 3-bromophenylacetic acid (CAS 1878-67-7) can undergo palladium-catalyzed coupling with difluoromethylating agents (e.g., XtalFluor-E). Yield optimization requires precise control of catalyst loading (e.g., Pd(PPh₃)₄) and temperature (60–80°C). Competing side reactions, such as over-fluorination, may reduce purity, necessitating silica gel chromatography (eluent: EtOAc/hexane, 3:7) to isolate the target compound .

Q. How do fluorine substituents affect the physicochemical properties of this compound compared to non-fluorinated analogs?

- Methodological Answer : The difluoromethyl group increases lipophilicity (logP ~2.8 vs. ~1.5 for non-fluorinated analogs) and reduces basicity of adjacent functional groups, as demonstrated by HPLC-derived logP measurements and pKa titrations. Fluorine's electronegativity also enhances metabolic stability, validated via liver microsome assays (e.g., t½ > 120 min in human microsomes). Computational tools like COSMO-RS can predict solubility trends in polar solvents (e.g., DMSO > water) .

Advanced Research Questions

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

- Methodological Answer : Byproducts like trifluoromethyl derivatives arise from excessive fluorination. Mitigation strategies include:

- Stoichiometric control : Limiting fluorinating agents (e.g., DAST) to 1.1 equivalents.

- In-line monitoring : FTIR or Raman spectroscopy to track intermediate formation (e.g., difluoromethyl-palladium complexes).

- Thermal management : Jacketed reactors maintain temperatures ≤80°C to prevent decomposition.

Post-synthesis, preparative HPLC (C18 column, acetonitrile/water gradient) isolates the target compound with >98% purity .

Q. How can NMR spectroscopy resolve structural ambiguities in fluorinated phenylacetic acid derivatives?

- Methodological Answer :

- 19F NMR : Distinct chemical shifts (δ −110 to −120 ppm for CF₂H) differentiate 3-difluoromethyl from 4-difluoromethyl isomers.

- 1H-19F HOESY : Correlates spatial proximity between fluorine and aromatic protons, confirming substitution patterns.

- 2D HSQC : Assigns coupling networks in complex mixtures (e.g., regioisomeric byproducts).

Refer to NIST Chemistry WebBook (Entry CID 67617) for benchmark spectral data .

Q. What in vitro assays are recommended to evaluate the biological activity of this compound?

- Methodological Answer :

- Enzyme inhibition assays : Test against COX-2 or lipoxygenase (LOX) using fluorogenic substrates (e.g., arachidonic acid). IC₅₀ values are quantified via spectrophotometry.

- Cellular uptake studies : Use LC-MS/MS to measure intracellular concentrations in HepG2 cells.

- Metabolic stability : Assess t½ in pooled human liver microsomes with NADPH cofactors.

Structural analogs (e.g., 3-fluorophenylacetic acid) show receptor-binding affinity in fluorescence polarization assays .

Q. How should researchers address discrepancies in reported biological activities of fluorinated phenylacetic acids?

- Methodological Answer : Discrepancies often stem from impurity profiles or stereochemical variations . Resolve by:

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., m/z 200.0583 for [M-H]⁻).

- Chiral HPLC : Separate enantiomers using Chiralpak IA columns (hexane/isopropanol, 85:15).

- Standardized assays : Use fixed ATP concentrations in kinase assays to minimize variability.

Cross-validate data with PubChem or EPA DSSTox entries for structural analogs .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods for weighing and synthesis steps.

- Spill management : Neutralize acidic spills with sodium bicarbonate, followed by absorption (vermiculite).

- First aid : For skin contact, rinse with water for 15 minutes; consult SDS (e.g., BD11258 for analogous compounds) .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting solubility data for this compound in literature?

- Methodological Answer : Solubility variations may arise from crystalline vs. amorphous forms . Characterize polymorphs via:

- Powder X-ray diffraction (PXRD) : Identify dominant crystalline phases.

- Dynamic vapor sorption (DVS) : Measure hygroscopicity in humidity-controlled environments.

- Thermogravimetric analysis (TGA) : Detect solvates or hydrates.

Compare results with Cambridge Structural Database entries for fluorinated aromatics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.